molecular formula C14H17N3O2 B2540931 (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide CAS No. 2035021-58-8

(2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Cat. No.: B2540931
CAS No.: 2035021-58-8
M. Wt: 259.309
InChI Key: ITMWVJZVHYTNJK-PKNBQFBNSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are compounds containing a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of a suitable nitrile with a dimethylamine derivative under specific conditions. One common method is the Knoevenagel condensation, where the nitrile reacts with an aldehyde in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrile and enamide groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxyphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(dimethylamino)-N-(2-methylphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide may exhibit unique properties due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and potential biological activity.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWVJZVHYTNJK-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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